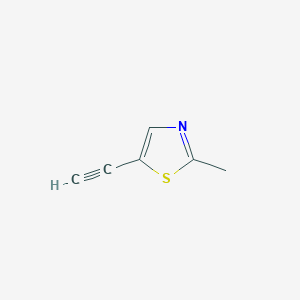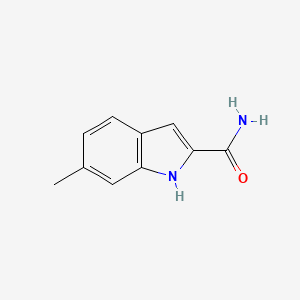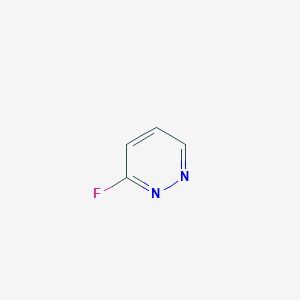
2-(7-Fluoro-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Fluoro-1H-indol-3-yl)acetamide is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 7th position of the indole ring enhances the compound’s biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-1H-indol-3-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 7-fluoroindole.
Acylation: The 7-fluoroindole undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(7-fluoro-1H-indol-3-yl)acetyl chloride.
Amidation: The acetyl chloride derivative is then reacted with ammonia or an amine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-Fluoro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxygen functionalities.
Reduced Derivatives: Compounds with reduced functional groups.
Substituted Derivatives: Compounds with various substituents on the indole ring.
Wissenschaftliche Forschungsanwendungen
2-(7-Fluoro-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(7-Fluoro-1H-indol-3-yl)acetamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It modulates various biochemical pathways, leading to its observed biological effects.
Binding: The fluorine atom enhances binding affinity to target molecules, increasing the compound’s potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(7-Fluoro-1H-indol-3-yl)ethanol: Similar structure but with an alcohol group instead of an amide.
2-(7-Fluoro-1H-indol-3-yl)acetic acid: Contains a carboxylic acid group instead of an amide.
2-(7-Fluoro-1H-indol-3-yl)ethylamine: Features an amine group instead of an amide.
Uniqueness
2-(7-Fluoro-1H-indol-3-yl)acetamide is unique due to its specific amide functionality, which imparts distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom further enhances its stability and biological activity.
Eigenschaften
CAS-Nummer |
1044772-55-5 |
|---|---|
Molekularformel |
C10H9FN2O |
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
2-(7-fluoro-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-2-7-6(4-9(12)14)5-13-10(7)8/h1-3,5,13H,4H2,(H2,12,14) |
InChI-Schlüssel |
KVUDZYMUMRRSBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)NC=C2CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one](/img/structure/B11924784.png)



